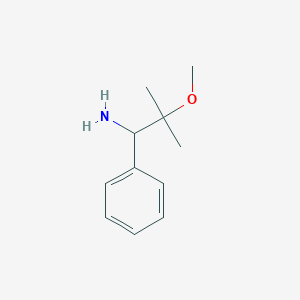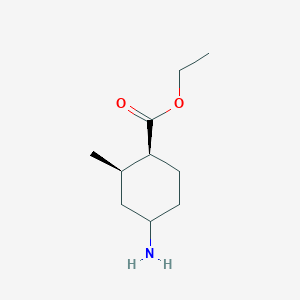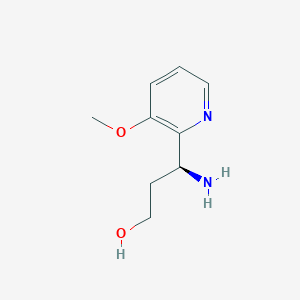
(S)-3-Amino-3-(3-methoxypyridin-2-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-Amino-3-(3-methoxypyridin-2-yl)propan-1-ol is a chiral compound with a pyridine ring substituted with a methoxy group at the 3-position and an amino alcohol side chain at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-3-(3-methoxypyridin-2-yl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 3-methoxypyridine.
Formation of the Amino Alcohol Side Chain: The key step involves the addition of an amino alcohol side chain to the pyridine ring. This can be achieved through a nucleophilic substitution reaction using an appropriate amino alcohol precursor.
Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or other resolution techniques to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, solvent, and reaction time.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Utilizing crystallization, distillation, or chromatography for purification.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-Amino-3-(3-methoxypyridin-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
(S)-3-Amino-3-(3-methoxypyridin-2-yl)propan-1-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies to understand the biological activity and mechanism of action of related compounds.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-3-Amino-3-(3-methoxypyridin-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino alcohol group can form hydrogen bonds with biological molecules, influencing their activity. The pyridine ring can interact with enzymes and receptors, modulating their function. The exact mechanism depends on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-3-(3-hydroxypyridin-2-yl)propan-1-ol: Similar structure but with a hydroxyl group instead of a methoxy group.
3-Amino-3-(3-chloropyridin-2-yl)propan-1-ol: Similar structure but with a chlorine atom instead of a methoxy group.
3-Amino-3-(3-methylpyridin-2-yl)propan-1-ol: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
(S)-3-Amino-3-(3-methoxypyridin-2-yl)propan-1-ol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The chiral center also adds to its uniqueness, providing potential for enantioselective interactions in biological systems.
Propiedades
Fórmula molecular |
C9H14N2O2 |
|---|---|
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
(3S)-3-amino-3-(3-methoxypyridin-2-yl)propan-1-ol |
InChI |
InChI=1S/C9H14N2O2/c1-13-8-3-2-5-11-9(8)7(10)4-6-12/h2-3,5,7,12H,4,6,10H2,1H3/t7-/m0/s1 |
Clave InChI |
KHDZQDZUTAVUPC-ZETCQYMHSA-N |
SMILES isomérico |
COC1=C(N=CC=C1)[C@H](CCO)N |
SMILES canónico |
COC1=C(N=CC=C1)C(CCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Methoxycarbonyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B15222299.png)
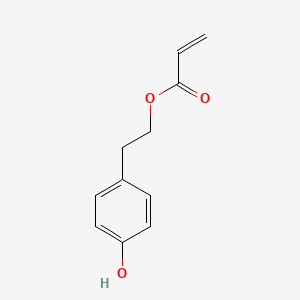
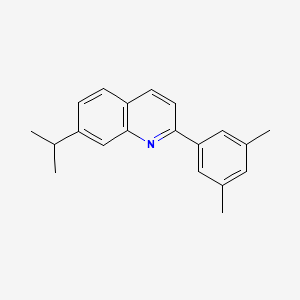
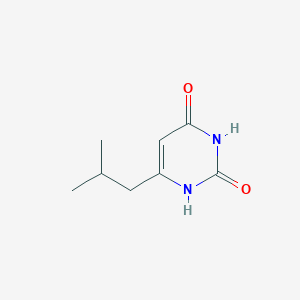
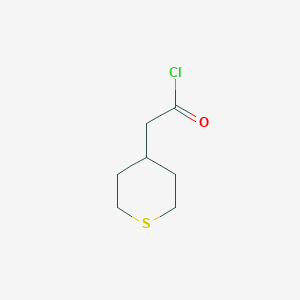
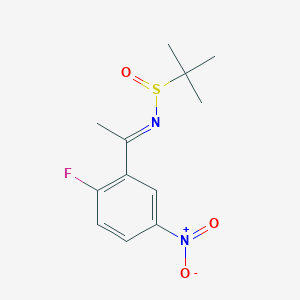

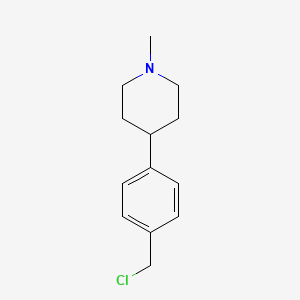
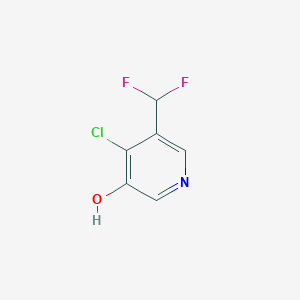
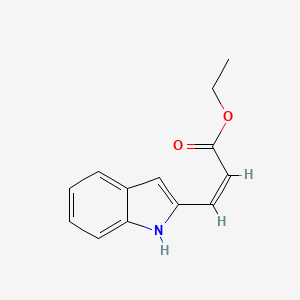
![3-Methylbenzo[b]thiophene-2-carboximidamide hydrochloride](/img/structure/B15222350.png)

